molecular formula C7H5BrN2 B061978 7-Bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 165669-35-2

7-Bromo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B061978
M. Wt: 197.03 g/mol
InChI Key: HTQAZKOPQOXNHI-UHFFFAOYSA-N
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Patent
US07834049B2

Procedure details

To 84 ml of aqueous concentrated ammonia were added 600 mg (3.05 mmol) of 7-bromo-1H-pyrrolo[2,3-c]pyridine synthesized from 2-bromo-3-nitropyridine in the same manner as in Production Example 1a, 194 mg of a copper powder and 603 mg of cuprous chloride. The mixture was heated in a sealed tube at 120° C. for 15 hours and then treated, to give 170 mg of 7-amino-1H-pyrrolo[2,3-c]pyridine. The resulting product was reacted and treated in the same manner as in Examples 1a and 2a, to give 57 mg of the title compound.
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Reaction Step Two
Quantity
194 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.Br[C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[CH:11]=[CH:10][NH:9][C:8]=12.BrC1C([N+]([O-])=O)=CC=C[N:14]=1>[Cu]>[NH2:14][C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[CH:11]=[CH:10][NH:9][C:8]=12

Inputs

Step One
Name
Quantity
84 mL
Type
reactant
Smiles
N
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1N=CC=C2C1NC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1[N+](=O)[O-]
Name
cuprous chloride
Quantity
603 mg
Type
reactant
Smiles
Name
Quantity
194 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC=C2C1NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.